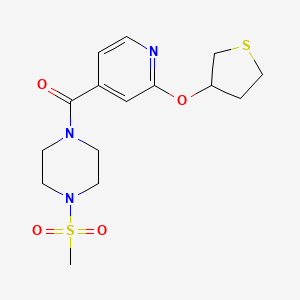

(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a chemical compound with potential therapeutic applications . It is related to a series of compounds that have been studied for their potential in treating various diseases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic sequence often begins by reacting a suitable starting material with a substituted benzyl derivative to afford S-benzylated products . Further reactions are carried out to obtain the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various analytical techniques such as 1H NMR, 13C NMR, and LC/MS . These techniques provide detailed information about the atomic connectivity and the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds often involve several steps, including the formation of S-benzylated products and subsequent reactions . The exact reactions would depend on the specific substituents present in the starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties of this compound are not provided in the retrieved papers, similar compounds have been analyzed using various techniques to determine their properties .Aplicaciones Científicas De Investigación

Cancer Therapeutics

This compound has shown potential in the development of cancer therapeutics. Research indicates that derivatives of this compound can target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP inhibitors are a class of pharmacological inhibitors that have a substantial impact on treating cancers with BRCA mutations. The compound’s ability to inhibit PARP1 and enhance cleavage of PARP1 suggests its utility in cancer treatment strategies.

Antiviral Agents

Indole derivatives, which share structural similarities with our compound of interest, have been reported to possess antiviral activities . This suggests that structurally related compounds could be synthesized and screened for antiviral properties, potentially leading to new treatments for viral infections.

Antimicrobial Activity

Compounds with a piperazinyl moiety have been evaluated for their antimicrobial properties . The design and synthesis of new analogs incorporating the (4-(Methylsulfonyl)piperazin-1-yl) structure could lead to novel antimicrobial agents with improved efficacy against resistant bacterial strains.

Bioactive Heterocyclic Compounds

The compound belongs to the class of bioactive heterocyclic compounds, which are significant in medicinal chemistry. These compounds often serve as the core structure for drugs with diverse biological activities, including anticancer, antiviral, and antimicrobial effects .

Pharmacokinetic Profile Enhancement

Modifications to the compound’s structure, such as adding multi-ring substituents, could substantially alter its physicochemical properties. This can improve its pharmacokinetic profile, potentially making it more effective as a drug by altering bacterial cell penetrability and affecting permeability-based antibiotic resistance .

Environmental Science Applications

While specific environmental applications of this compound were not directly found, related compounds with methylsulfonyl and piperazinyl groups have been used in various environmental science contexts. For example, they can be involved in the synthesis of compounds with potential environmental benefits or used as intermediates in the development of environmentally friendly materials .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis bacterium.

Mode of Action

Given its structural similarity to other anti-tubercular agents , it may interact with its targets in a similar manner, potentially inhibiting essential biochemical processes within the bacterium

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If it does exhibit anti-tubercular activity , it may lead to the death of Mycobacterium tuberculosis cells, potentially through the inhibition of essential biochemical processes

Direcciones Futuras

The development of new therapeutic agents is a dynamic field of research. Compounds like (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone and similar molecules continue to be studied for their potential therapeutic applications . Future research may focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .

Propiedades

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S2/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)22-13-3-9-23-11-13/h2,4,10,13H,3,5-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEYTGYCJVGPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride](/img/structure/B2779620.png)

![5-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2779626.png)

![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)

![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)